1-(2,4-difluorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
This compound features a urea core linked to a 2,4-difluorophenyl group and a pyrimidine-pyrazole hybrid moiety. The 2,4-difluorophenyl substituent enhances electronegativity and metabolic stability, while the pyrimidine-pyrazole system provides a rigid heterocyclic scaffold capable of forming multiple hydrogen bonds and π-π interactions.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N7O/c1-11-7-12(2)27(26-11)17-9-16(23-10-24-17)21-5-6-22-18(28)25-15-4-3-13(19)8-14(15)20/h3-4,7-10H,5-6H2,1-2H3,(H,21,23,24)(H2,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGORIBFRZSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-Amine Derivatives ()
The compound N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) shares a fluorophenyl group and pyrazole core with the target compound. However, it replaces the urea with a carboxamide linker and incorporates a sulfonamide group. The tert-butyl and hydroxyl groups in 4h likely improve solubility but may reduce membrane permeability.
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()
Compound 54m (8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one) contains a difluorophenyl group and a pyrazole-pyrimidine system but replaces the urea with a pyridopyrimidinone core. The piperidine moiety in 54m may enhance solubility and bioavailability, while the pyridopyrimidinone core could increase π-stacking efficiency. The absence of a urea linker in 54m limits direct comparison but highlights the role of heterocyclic diversity in drug design .
Pyrazolo[3,4-d]pyrimidine Chromenone Derivatives ()
Examples include 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () and analogs with oxazin or sulfonamide groups (). These compounds retain fluorophenyl and pyrazolo-pyrimidine motifs but incorporate chromenone or sulfonamide moieties instead of urea. The sulfonamide in may improve water solubility but reduce blood-brain barrier penetration compared to the urea linker .
Pyrrolo[1,2-b]pyridazine and Imidazol-2-amine Derivatives ()
The pyrrolo-pyridazine compound in includes a difluoro-iodophenyl group, where iodine may serve as a heavy atom for crystallography or radiolabeling. The imidazol-2-amine derivatives in feature methoxyphenyl groups, which increase electron density but reduce metabolic stability compared to fluorophenyl. These compounds lack the pyrimidine-pyrazole scaffold, underscoring the target compound’s unique hybrid heterocyclic system .
Structural and Functional Comparison Table
Research Findings and Implications
- Fluorophenyl vs. Methoxyphenyl : The 2,4-difluorophenyl group in the target compound offers superior metabolic stability and electronegativity compared to methoxyphenyl analogs, which are prone to oxidative demethylation .
- Heterocyclic Hybrid Systems: The pyrimidine-pyrazole core balances rigidity and solubility, contrasting with the planar chromenone () or bulky pyrrolo-pyridazine () systems.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(2,4-difluorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea?
- Methodology :
- Stepwise Urea Formation : React 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethylamine with 2,4-difluorophenyl isocyanate in anhydrous DMF at 0–5°C under nitrogen. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Intermediate Synthesis : Prepare the pyrimidine-pyrazole precursor via nucleophilic substitution: 6-chloropyrimidin-4-amine reacts with 3,5-dimethyl-1H-pyrazole in the presence of K₂CO₃ in refluxing ethanol .
- Optimization : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for controlled reaction conditions, reducing side products .
Q. How is the compound characterized post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for difluorophenyl), pyrazole-CH₃ (δ 2.1–2.5 ppm), and urea NH (δ 9.2–10.5 ppm) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What functional groups are critical for its biological activity?
- Key Groups :
- Urea linkage : Mediates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Pyrimidine-pyrazole core : Enhances π-π stacking and hydrophobic interactions .
- 2,4-Difluorophenyl : Improves metabolic stability and membrane permeability .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?
- Tools : Use SHELXL for high-resolution refinement. For twinned data, apply HKLF5 format and BASF parameter adjustment .
- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and RIGU restraints for disordered regions .
- Case Example : A similar urea derivative (EP 4374877) required anisotropic displacement parameter (ADP) constraints for fluorophenyl disorder .
Q. What computational strategies predict the compound’s biological targets?
- Molecular Docking : Use AutoDock Vina with kinase X-ray structures (PDB: 3POZ) to simulate binding modes. Prioritize targets with Glide SP scores ≤ −8.0 kcal/mol .
- MD Simulations : Run 100-ns simulations (AMBER) to assess urea-protein binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Q. How do structural modifications impact activity in SAR studies?
- SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 2,4-Difluorophenyl (Parent) | 12 nM | Kinase X |
| 3,5-Dimethylpyrazole → H | >1 µM | Loss of binding |
| Urea → Thiourea | 85 nM | Reduced potency |
| Pyrimidine → Triazine | 45 nM | Kinase Y |
| Data compiled from analogues in |
Q. How to assess stability under physiological conditions?
- HPLC-Based Stress Testing :
- Acidic (pH 3) : 24-hr degradation (15% at 37°C).
- Oxidative (H₂O₂) : 10% decomposition in 12 hr.
- Photolytic : No significant change under UV-Vis .
- Metabolic Stability : Incubate with liver microsomes (CLint = 22 mL/min/kg). Use LC-MS/MS to quantify parent compound depletion .
Methodological Considerations
- Data Contradiction Analysis :
- Experimental Design :
- Use DoE (Design of Experiments) for reaction optimization. Example factors: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
